2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol
Overview
Description
2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol is an organic compound known for its antioxidant properties. It is a phenolic compound with the molecular formula C16H26O2. This compound is often used in various industrial applications due to its ability to inhibit oxidation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol can be synthesized through the oxidative self-coupling of 2,6-di-tert-butylphenol. The reaction involves the use of potassium ferricyanide (K3Fe(CN)6) in an alkaline medium at room temperature. This process yields 7,9-di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-hydroxymethyl-2-oxaspiro[4.5]deca-6,9-dien-8-one .
Industrial Production Methods
Industrial production methods for this compound typically involve the alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide. This method is efficient and widely used in the production of phenolic antioxidants .
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidative dimerization to form complex dimeric structures.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide (K3Fe(CN)6) in an alkaline medium is commonly used for oxidative reactions.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from the oxidation of this compound include dimeric phenolic compounds with enhanced antioxidant properties .
Scientific Research Applications
2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol has several scientific research applications:
Mechanism of Action
The antioxidant mechanism of 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound’s bulky tert-butyl groups provide steric hindrance, which enhances its stability and effectiveness as an antioxidant .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Another widely used antioxidant with similar properties but different applications.
2,4-Di-tert-butylphenol: Known for its antioxidant properties but less effective compared to 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol.
Uniqueness
This compound is unique due to its enhanced antioxidant properties and stability, making it more effective in preventing oxidative degradation in various applications .
Properties
IUPAC Name |
2,6-ditert-butyl-4-(2-hydroxyethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-9-11(7-8-17)10-13(14(12)18)16(4,5)6/h9-10,17-18H,7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZPJNCKIKTYBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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